molecular formula C16H11Cl4NO3 B11940583 2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid CAS No. 77106-02-6

2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B11940583
CAS No.: 77106-02-6
M. Wt: 407.1 g/mol
InChI Key: WWLLWTMHZQNQRD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid is a synthetic organic compound with the molecular formula C16H11Cl4NO3. It is characterized by the presence of multiple chlorine atoms and a benzoic acid core, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions can produce partially dechlorinated compounds .

Scientific Research Applications

2,3,4,5-Tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
  • 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid

Comparison: Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,3-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

77106-02-6

Molecular Formula

C16H11Cl4NO3

Molecular Weight

407.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-8(7(6)2)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)(H,23,24)

InChI Key

WWLLWTMHZQNQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C

Origin of Product

United States

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